(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

Anticancer Drug Discovery Cytotoxicity Screening Structure-Activity Relationship (SAR)

Researchers using indole-based compounds often face confounding IDO1 inhibition, compromising assay specificity. This 7-CF3-isatin 3-oxime eliminates that risk as a confirmed negative control (IDO1 IC50 580 µM) while providing quantitative antibacterial activity (MIC 6.25 µg/mL against M. smegmatis). - IDO1 IC50 580 µM - ensures no off-target IDO1 inhibition. - Antibacterial MIC 6.25 µg/mL - reliable positive-control benchmark. - Chemoselective NaBH4-AlCl3 reduction preserves 7-CF3, enabling efficient tryptamine library synthesis. - High purity (95%) with reliable, globally shippable supply.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 74396-78-4
Cat. No. B1418174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
CAS74396-78-4
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H
InChIKeyPCCAUCUZADXBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Overview: (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime


(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is a specialized heterocyclic compound belonging to the isatin 3-oxime family. Its core structure is an indole-2,3-dione (isatin) scaffold that features a key modification: a trifluoromethyl group at the 7-position and an oxime at the 3-position [1]. The compound is primarily utilized in early-stage drug discovery and chemical biology research, with documented roles as a synthetic intermediate for tryptamine derivatives [2] and as a scaffold for exploring therapeutic targets such as ion channels and anticancer pathways [3].

Scaffold & SAR
7-CF₃-3-oxime isatin for medicinal chemistry exploration of indole-based pharmacophores.
Synthetic Intermediate
Direct precursor for 7-trifluoromethyl tryptamine derivatives via chemoselective reduction.
Pathway Probe
Tool compound for ion channel and cell-model pathway studies; IDO1 selectivity context available.

Why Generic Isatins Cannot Replace This Compound


Substituting this compound with a generic isatin (e.g., unsubstituted indole-2,3-dione) or a simpler indole derivative is scientifically invalid due to the non-additive and context-dependent influence of the 7-CF3 and 3-oxime functional groups. The 7-trifluoromethyl group is a strong electron-withdrawing substituent that profoundly alters the electron density of the indole core, affecting both its chemical reactivity and biological target engagement [1]. For example, in synthetic chemistry, the presence of the CF3 group can dictate a specific choice of reducing agent; lithium aluminum hydride reduces the CF3 group itself, whereas sodium borohydride-aluminum chloride complex preserves it, directly impacting downstream synthetic yield and purity [2]. In biological systems, the oxime moiety introduces a distinct hydrogen-bonding pharmacophore, and the CF3 group enhances metabolic stability and lipophilicity, leading to different target selectivity and potency profiles compared to non-fluorinated or non-oxime analogs [3]. These combined structural features are not mere modifications but critical determinants of the compound's unique performance in a given assay or synthetic pathway, rendering simple substitution a high-risk variable.

Target Compound
7-CF₃ and 3-oxime groups create a unique electronic and hydrogen-bonding profile; lipophilicity and metabolic stability are markedly enhanced.
Generic Isatin
Lacks the electron-withdrawing CF₃ effect and oxime pharmacophore; redox behavior and target engagement may differ fundamentally.
Synthesis Protocol
NaBH₄-AlCl₃ preserves the 7-CF₃ group; LiAlH₄ reduces CF₃ to methyl, altering the product identity.
Unsubstituted Analog
Standard LiAlH₄ reduction proceeds without CF₃ side reactions; the synthetic pathway is not transferable.
Biological Profile
Reported cell-model and antimicrobial screening responses are context-dependent on the 7-CF₃-3-oxime motif.
Non-fluorinated Isatin
Typically exhibits weak or negligible antimicrobial and cytotoxicity endpoint responses in the same screening platforms.

Quantifiable Differentiation Evidence Guide


Cytotoxic Potency vs. Unsubstituted Isatin

In a standardized National Cancer Institute (NCI) 60-cell line single-dose assay, (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime exhibited a mean growth inhibition of 12.53% across all tested cell lines . This represents a specific, measurable cytotoxic signature. While direct comparative data for the parent unsubstituted isatin in the exact same NCI 60-cell line panel is not available in a single publication, a cross-study analysis with published literature reveals a stark difference in potency. For example, unsubstituted isatin is reported to have GI50 values generally exceeding 100 µM in various cancer cell lines (e.g., MCF-7, HCT-116) [1]. In contrast, the 7-CF3-3-oxime derivative shows significantly lower GI50 values of 15.72 µM for HCT116 and 20.00 µM for MCF7 , representing an order-of-magnitude improvement in potency. This quantifies the functional consequence of the 7-CF3 and 3-oxime modifications.

Cytotoxicity vs. Unsubstituted Isatin
Cross-study context
GI₅₀ 15.72 µM (HCT116)
GI₅₀ 20.00 µM (MCF7)
vs. >100 µM (parent isatin)
Supports SAR-driven cell-model endpoint review; quantifies the functional contribution of 7-CF₃ and 3-oxime.
NCI 60-cell line single-dose screen and MTT assay; cross-study comparison requires internal validation.
Anticancer Drug Discovery Cytotoxicity Screening Structure-Activity Relationship (SAR)

Antimicrobial MIC Values vs. Unsubstituted Isatin

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime demonstrates a specific and quantifiable antimicrobial profile. It shows potent activity against Mycobacterium smegmatis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and against Pseudomonas aeruginosa with an MIC of 12.50 µg/mL . In contrast, the parent unsubstituted isatin exhibits weak or negligible antimicrobial activity, with reported MIC values typically >100 µg/mL against common bacterial strains, including P. aeruginosa [1]. This represents a >8-fold increase in potency against M. smegmatis and a >8-fold increase against P. aeruginosa, directly attributable to the presence of the 7-CF3 and 3-oxime groups.

Antimicrobial MIC vs. Isatin
Cross-study context
MIC 6.25 µg/mL (M. smegmatis)
MIC 12.50 µg/mL (P. aeruginosa)
>8-fold lower than parent isatin (>100 µg/mL)
Supports antimicrobial screening context; highlights differentiation for Gram-positive and Gram-negative panels.
Broth microdilution; reported activity should be re-confirmed in the user’s strain panel.
Antimicrobial Resistance Minimum Inhibitory Concentration (MIC) Antibacterial Screening

IDO1 Inhibitory Selectivity Benchmark

The compound's IDO1 inhibitory activity, while modest, serves as a key benchmark for its selectivity profile. It inhibits human recombinant indoleamine-2,3-dioxygenase (IDO1) with an IC50 of 5.80E+5 nM (580 µM) [1]. This value, when compared to a highly potent IDO1 inhibitor like the compound CHEMBL4097275 (IC50 = 87 nM) [2], demonstrates a clear 6,666-fold difference in potency. This stark contrast is not a weakness but a critical piece of evidence for its differentiation. It indicates that (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime does not potently inhibit IDO1, making it a valuable negative control or a tool for studying IDO1-independent mechanisms in pathways where other isatin derivatives might show potent inhibition.

IDO1 Inhibition Benchmark
Head-to-head
IC₅₀ = 580 µM (5.80E+5 nM)
vs. 87 nM (CHEMBL4097275)
~6,666-fold weaker inhibition
Defines selectivity profile; poor IDO1 inhibition indicates utility as a negative control or for IDO1-independent pathway studies.
Recombinant human IDO1 assay; confirms the compound does not act primarily through IDO1 modulation.
Immuno-Oncology IDO1 Inhibition Enzyme Assay

Synthetic Utility: The Critical Role of the 7-CF3 Group in Chemoselective Reductions

The 7-trifluoromethyl group is not merely a spectator in synthetic transformations; it actively dictates the choice of reducing agent and thus the success of a synthetic route. When reducing the oxime of a 7-CF3 isatin derivative to its corresponding tryptamine, the use of lithium aluminum hydride (LAH) results in the undesired reduction of the CF3 group to a methyl group [1]. To circumvent this and preserve the desired 7-CF3 functionality, a milder and more chemoselective reducing system—specifically a sodium borohydride-aluminum chloride complex—must be employed [1]. This is a critical, quantifiable differentiation point from non-fluorinated analogs, where LAH reduction proceeds without this side reaction. Selecting the wrong analog or ignoring this specificity will lead to the generation of an unintended methylated byproduct, compromising yield and purity.

Synthetic Utility: CF₃ Preservation
Class-level
NaBH₄-AlCl₃ preserves 7-CF₃
LiAlH₄ reduces CF₃ to –CH₃
Binary outcome dictates product identity
Dictates chemoselective reduction protocol; using unsubstituted analogs does not predict this behavior.
Class-level inference from 7-CF₃ isatin oxime reductions; validation with the specific batch is recommended.
Synthetic Chemistry Chemoselective Reduction Tryptamine Synthesis

Best-Fit Research and Procurement Scenarios


SAR Exploration of 7-Position Isatin Modifications

A medicinal chemistry team is optimizing a lead compound based on an isatin scaffold. The procurement of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is specifically warranted to serve as a potent and metabolically stable 7-substituted comparator [1]. Its quantifiably enhanced cytotoxic potency (e.g., 15.72 µM in HCT116 cells) and antibacterial activity (e.g., MIC 6.25 µg/mL against M. smegmatis) compared to unsubstituted isatin provide clear SAR benchmarks. Furthermore, its established synthetic utility in chemoselective reductions [2] makes it a critical building block for generating a series of 7-CF3-substituted tryptamine analogs, enabling the exploration of this specific chemical space.

IDO1-Independent Anticancer or Anti-inflammatory Assays

A research group is investigating a novel anticancer or anti-inflammatory pathway but needs to ensure that any observed effects are not confounded by potent IDO1 inhibition, a common off-target activity for indole-based compounds. The procurement of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is ideal in this context. Its characterized IC50 value of 580 µM for IDO1 [3] clearly demonstrates a lack of potent inhibition. This makes it a valuable tool compound or negative control to differentiate IDO1-mediated effects from the target pathway of interest, which is a crucial control experiment for robust data interpretation.

Synthesis of 7-Trifluoromethyl Tryptamine Derivatives

A synthetic chemistry core facility is tasked with producing a novel library of 7-substituted tryptamines for a neuroscience or chemical biology collaboration. Procuring this specific 3-oxime derivative is essential, as it is a documented and efficient precursor for this transformation [2]. The knowledge that standard LAH reduction will destroy the critical 7-CF3 group dictates the use of a specific NaBH4-AlCl3 protocol [2]. Procuring the correct starting material upfront avoids the costly and time-consuming synthesis of an incorrect methylated analog and ensures the final product library contains the desired 7-CF3 pharmacophore.

Application
Selection Property
Validation Focus
SAR Exploration of 7‑Position Isatin Modifications
7-CF₃-3-oxime scaffold context
Cell-model endpoint and antimicrobial SAR benchmarks
IDO1-Independent Cell Pathway Studies
IDO1 selectivity review
Confirmation of IDO1-independent mechanism readouts
Synthesis of 7‑Trifluoromethyl Tryptamine Libraries
Chemoselective reduction compatibility
NaBH₄‑AlCl₃ protocol fidelity and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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